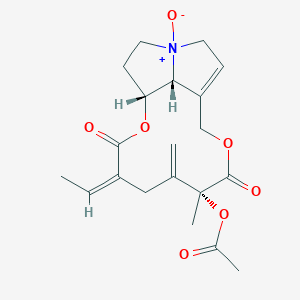

acetylseneciphylline N-oxide

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H25NO7 |

|---|---|

Molecular Weight |

391.4 g/mol |

IUPAC Name |

[(1R,4Z,7R,17R)-4-ethylidene-7-methyl-6-methylidene-14-oxido-3,8-dioxo-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate |

InChI |

InChI=1S/C20H25NO7/c1-5-14-10-12(2)20(4,28-13(3)22)19(24)26-11-15-6-8-21(25)9-7-16(17(15)21)27-18(14)23/h5-6,16-17H,2,7-11H2,1,3-4H3/b14-5-/t16-,17-,20-,21?/m1/s1 |

InChI Key |

VUEKZTPMPCTKDK-NZQWTBGOSA-N |

Isomeric SMILES |

C/C=C\1/CC(=C)[C@@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC1=O)[O-])(C)OC(=O)C |

Canonical SMILES |

CC=C1CC(=C)C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of acetylseneciphylline N-oxide?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylseneciphylline N-oxide is a pyrrolizidine (B1209537) alkaloid, a class of naturally occurring compounds known for their significant biological activities. As the N-oxide derivative of acetylseneciphylline, this molecule possesses a distinct chemical structure that influences its physicochemical properties and toxicological profile. This technical guide provides a detailed overview of the chemical structure, properties, and biological significance of this compound, intended to serve as a valuable resource for professionals in research and drug development.

Chemical Structure and Properties

This compound is characterized by a macrocyclic diester pyrrolizidine core structure. The defining features include an acetyl group and an N-oxide moiety attached to the seneciphylline (B43193) scaffold.

Chemical Structure:

The canonical SMILES representation of this compound is: CC(=O)OC1(C(=O)OC/C=C(\C)/[C@H]2CC[N+]3([O-])C[C@H]2C1)C(C)C

This structure can be visualized as a complex polycyclic molecule with multiple stereocenters, contributing to its specific biological interactions.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₅NO₇ | - |

| Molecular Weight | 391.42 g/mol | - |

| CAS Number | 123844-00-8 | - |

| Appearance | Solid (predicted) | General knowledge of alkaloids |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Soluble in chloroform (B151607), dichloromethane, ethyl acetate, DMSO, and acetone. | |

| Water Solubility | Low (predicted) | General knowledge of similar alkaloids |

Experimental Protocols

Detailed experimental protocols for the synthesis and isolation of this compound are not extensively documented in readily accessible literature. However, general methods for the extraction and purification of pyrrolizidine alkaloids from plant sources, particularly from species of the Senecio genus, can be adapted.

General Isolation Protocol for Pyrrolizidine Alkaloids from Senecio Species:

-

Extraction: The dried and powdered plant material is typically extracted with a polar solvent such as methanol (B129727) or ethanol, often under acidic conditions to facilitate the extraction of the basic alkaloids.

-

Acid-Base Partitioning: The crude extract is subjected to an acid-base liquid-liquid extraction. The alkaloids are first extracted into an acidic aqueous phase, leaving non-basic compounds in the organic phase. The aqueous phase is then made basic, and the free alkaloids are extracted back into an organic solvent like chloroform or dichloromethane.

-

Purification: The resulting alkaloid fraction is then purified using chromatographic techniques. Column chromatography using silica (B1680970) gel or alumina (B75360) is a common method, with elution gradients of solvents like chloroform and methanol. High-performance liquid chromatography (HPLC) can be employed for final purification and isolation of individual alkaloids like this compound.

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of this compound. While specific spectral data for this compound is not widely published, the chemical shifts and coupling constants would be characteristic of the pyrrolizidine core and the attached ester and acetyl groups.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For N-oxides, a characteristic loss of an oxygen atom (16 Da) from the molecular ion is often observed, which can be a diagnostic feature.

Biological Activity and Toxicity

Pyrrolizidine alkaloids are well-known for their hepatotoxicity, which is primarily mediated by their metabolic activation in the liver.

General Mechanism of Toxicity for Pyrrolizidine Alkaloid N-Oxides:

The toxicity of pyrrolizidine alkaloid N-oxides is generally considered to be lower than their corresponding tertiary amine parent alkaloids. This is because the N-oxide form is more water-soluble and is typically excreted more readily. However, under certain conditions, particularly in the anaerobic environment of the gut, pyrrolizidine alkaloid N-oxides can be reduced back to the toxic tertiary pyrrolizidine alkaloids by gut microbiota. These tertiary alkaloids are then absorbed and metabolized by cytochrome P450 enzymes in the liver to form highly reactive pyrrolic esters. These electrophilic metabolites can then alkylate cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.

Conclusion

This compound is a structurally complex pyrrolizidine alkaloid with potential biological significance. While detailed experimental data for this specific compound is limited, this guide provides a foundational understanding of its chemical nature, methods for its potential isolation, and the general mechanisms of toxicity associated with its class of compounds. Further research is warranted to fully characterize its physicochemical properties, develop specific analytical and synthetic methods, and elucidate its precise biological activities and toxicological profile. This information will be crucial for assessing its potential risks and any therapeutic applications.

Acetylseneciphylline N-oxide: A Technical Guide to its Discovery and Isolation from Senecio Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylseneciphylline N-oxide is a pyrrolizidine (B1209537) alkaloid (PA), a class of naturally occurring compounds known for their significant toxicity, particularly hepatotoxicity. PAs are found in numerous plant species worldwide, with the genus Senecio (part of the Asteraceae family) being a prominent source. These compounds and their corresponding N-oxides are produced by plants as a defense mechanism against herbivores. While the toxicity of many PAs is well-documented, the specific biological activities and isolation protocols for their various derivatives, such as this compound, are less commonly detailed. This technical guide provides an in-depth overview of the discovery, isolation, and known biological context of this compound, tailored for a scientific audience.

Pyrrolizidine alkaloids exist in plants as tertiary free bases and their corresponding N-oxides. The N-oxide forms are generally less toxic but can be reduced back to the more toxic tertiary alkaloids in the gut of mammals. This compound is a derivative of seneciphylline (B43193) N-oxide, where a hydroxyl group has been acetylated. This structural modification can influence the compound's polarity, stability, and biological activity.

Discovery and Occurrence in Senecio Species

This compound, alongside its parent compound seneciphylline and seneciphylline N-oxide, has been identified in various species of the genus Senecio. Notably, Senecio vulgaris (common groundsel) is a well-documented source of these alkaloids. The presence and concentration of these compounds can vary depending on the plant's developmental stage, geographical location, and environmental conditions. Research has shown that the total PA content in S. vulgaris tends to increase as the plant matures.

Experimental Protocols: Isolation and Characterization

The isolation of this compound from Senecio species involves a multi-step process that leverages the basic nature of the alkaloid structure. The following is a generalized protocol based on established methods for pyrrolizidine alkaloid extraction and purification.

Extraction of Pyrrolizidine Alkaloids

This initial step aims to extract the crude mixture of alkaloids from the plant material.

-

Materials:

-

Dried and powdered aerial parts of Senecio species (e.g., Senecio vulgaris)

-

Sulfuric acid (2% v/v)

-

Ammonia (B1221849) solution

-

Dichloromethane (B109758) (or chloroform)

-

Sodium sulfate (B86663) (anhydrous)

-

Rotary evaporator

-

Filter paper and funnel

-

pH meter or pH indicator strips

-

-

Procedure:

-

Macerate the dried, powdered plant material in methanol or ethanol (typically a 1:10 plant material to solvent ratio) for 24-48 hours at room temperature with occasional stirring.

-

Filter the extract and repeat the extraction process with fresh solvent to ensure maximum recovery.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude residue.

-

Acidify the residue with 2% sulfuric acid to a pH of approximately 2. This protonates the alkaloids, rendering them water-soluble.

-

Partition the acidified aqueous solution with dichloromethane or chloroform (B151607) to remove non-alkaloidal, lipophilic compounds. Discard the organic phase.

-

Make the aqueous phase alkaline by adding ammonia solution until a pH of 9-10 is reached. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Extract the alkaline aqueous solution multiple times with dichloromethane or chloroform.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and concentrate the dried organic extract under reduced pressure to yield the crude alkaloid mixture.

-

Chromatographic Separation and Purification

The crude alkaloid mixture is then subjected to chromatographic techniques to isolate the individual compounds.

-

Materials:

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvent system for elution (e.g., gradients of chloroform-methanol with a small percentage of ammonia)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Developing chamber

-

Dragendorff's reagent (for visualization of alkaloids)

-

Preparative TLC plates or High-Performance Liquid Chromatography (HPLC) system for final purification.

-

-

Procedure:

-

Prepare a silica gel column packed with a suitable non-polar solvent.

-

Dissolve the crude alkaloid mixture in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with pure chloroform and gradually increasing the proportion of methanol. A small amount of ammonia is often added to the mobile phase to prevent tailing of the basic alkaloids.

-

Collect fractions and monitor the separation using TLC. Spot the collected fractions on a TLC plate, develop it in an appropriate solvent system, and visualize the spots by spraying with Dragendorff's reagent (alkaloids typically appear as orange or reddish-brown spots).

-

Pool the fractions containing the compound of interest (based on TLC analysis against a reference standard if available).

-

For final purification, the pooled fractions can be subjected to preparative TLC or HPLC.

-

Characterization

The structure and purity of the isolated this compound would be confirmed using modern spectroscopic techniques.

-

Techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.

-

Quantitative Data

| Parameter | Typical Range/Value | Method of Determination |

| Extraction Yield | ||

| Crude Alkaloid Mixture | 0.1 - 1.5% of dry plant weight | Gravimetric analysis after extraction and solvent removal. |

| Purification | ||

| Purity of Isolated Fraction | >95% | HPLC, NMR Spectroscopy |

| Spectroscopic Data | ||

| Molecular Weight (M+H)⁺ | To be determined | Mass Spectrometry (e.g., ESI-MS) |

| ¹H NMR Chemical Shifts (δ) | Specific chemical shifts for protons in the molecule, including signals characteristic of the pyrrolizidine core, the necic acid moiety, and the acetyl group. The presence of the N-oxide would cause a downfield shift of adjacent protons compared to the free base. | ¹H NMR Spectroscopy |

| ¹³C NMR Chemical Shifts (δ) | Specific chemical shifts for each carbon atom in the molecule. The carbonyl of the acetyl group and the carbons adjacent to the N-oxide would have characteristic shifts. | ¹³C NMR Spectroscopy |

Biological Activity and Signaling Pathways

The primary biological activity associated with unsaturated pyrrolizidine alkaloids is their hepatotoxicity. This toxicity is not inherent to the parent compound but arises from its metabolic activation in the liver.

Metabolic Activation Pathway

The general mechanism of PA-induced hepatotoxicity is a multi-step process:

-

Ingestion and Absorption: PAs and their N-oxides are ingested and absorbed from the gastrointestinal tract.

-

Reduction of N-oxides (if applicable): In the anaerobic environment of the gut, PA N-oxides can be reduced to their corresponding tertiary amine PAs by the gut microbiota.

-

Hepatic Metabolism: The tertiary PAs are transported to the liver, where they are metabolized by cytochrome P450 enzymes (CYP450s).

-

Formation of Reactive Metabolites: CYP450s oxidize the pyrrolizidine nucleus to form highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids).

-

Cellular Damage: These electrophilic pyrrolic esters can alkylate cellular macromolecules such as DNA and proteins, leading to cellular dysfunction, DNA damage, apoptosis, and necrosis. This cellular damage is the underlying cause of the observed hepatotoxicity.

Metabolic activation pathway of this compound.

Experimental Workflow

The overall process from plant material to purified compound and biological assessment can be summarized in the following workflow.

Experimental workflow for isolation and analysis.

Conclusion

This compound represents one of the many pyrrolizidine alkaloids present in Senecio species. Its isolation and characterization are crucial for understanding the full toxicological profile of these plants and for the development of analytical standards for food safety and toxicological research. The protocols outlined in this guide provide a framework for the extraction, purification, and characterization of this and other related PAs. Further research is needed to determine the specific quantitative yields of this compound from various Senecio species and to fully elucidate its unique biological activities and toxicological properties compared to other PAs.

The Biosynthesis of Acetylseneciphylline N-oxide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of acetylseneciphylline N-oxide, a pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, particularly of the genus Senecio. PAs are a diverse group of secondary metabolites known for their role in plant defense and their potential toxicity to humans and livestock. Understanding their biosynthesis is crucial for drug development, toxicology, and agricultural science.

Introduction to Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are esters composed of a necine base, which is a derivative of a pyrrolizidine ring system, and one or more necic acids.[1] These compounds are typically produced by plants as a defense mechanism against herbivores.[2] this compound belongs to this class of compounds and is frequently found alongside other PAs in various Senecio species. The N-oxide form is generally considered the less toxic transport and storage form of the alkaloid within the plant.[2][3]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that can be divided into three main stages: the formation of the necine base (retronecine), the synthesis of the necic acid (senecic acid), and the subsequent esterification, potential acetylation, and N-oxidation. While the general outline of PA biosynthesis is established, the specific enzymes and intermediates for this compound are not fully elucidated. Much of the proposed pathway is inferred from studies on closely related PAs.

Biosynthesis of the Necine Base: Retronecine (B1221780)

The biosynthesis of the retronecine core begins with the amino acids L-arginine or L-ornithine.

-

Formation of Putrescine: L-arginine is converted to putrescine via agmatine, or L-ornithine is directly decarboxylated to putrescine by ornithine decarboxylase.

-

Synthesis of Homospermidine: The first committed step in PA biosynthesis is the formation of homospermidine from putrescine and spermidine, catalyzed by the enzyme homospermidine synthase (HSS) .[1][3][4][5] HSS is a key regulatory enzyme in the pathway.

-

Formation of the Pyrrolizidine Backbone: Homospermidine undergoes a two-step oxidation catalyzed by a copper-containing amine oxidase known as homospermidine oxidase (HSO) . This process leads to the formation of the characteristic bicyclic pyrrolizidine ring system.

-

Conversion to Retronecine: A series of subsequent enzymatic reactions, which are not yet fully characterized, are thought to involve hydroxylations and desaturations to yield the final necine base, retronecine.

Biosynthesis of the Necic Acid: Senecic Acid

The necic acid moiety of seneciphylline (B43193), senecic acid, is derived from the amino acid L-isoleucine. The biosynthesis involves the condensation of two isoleucine-derived units.

Assembly and Modification of this compound

-

Esterification: The retronecine base is esterified with senecic acid to form seneciphylline. The specific enzyme(s) catalyzing this esterification step in Senecio species have not yet been definitively identified.

-

Acetylation: The name "this compound" suggests an acetylation step. However, there is currently no direct evidence in the reviewed literature for a specific acetyltransferase that acts on seneciphylline or its N-oxide. It is possible that the "acetyl" designation is a misnomer or refers to a related but distinct metabolic pathway. Further research is needed to clarify the existence and nature of this acetylation step.

-

N-oxidation: The final step is the N-oxidation of the tertiary nitrogen atom of the pyrrolizidine ring. This reaction is catalyzed by a flavin-containing monooxygenase (FMO) , converting seneciphylline (or a potential acetylated precursor) into its corresponding N-oxide.[2]

Quantitative Data

Quantitative data on the biosynthesis of this compound, such as enzyme kinetics and metabolite concentrations, are scarce in the literature. The following table summarizes available data for key enzymes in related PA biosynthetic pathways.

| Enzyme | Substrate(s) | Km | Vmax | Plant Source | Reference |

| Homospermidine Synthase (HSS) | Putrescine | 0.28 mM | - | Acinetobacter tartarogenes | [1] |

| Spermidine | - | - | |||

| Flavin-containing Monooxygenase (FMO) | Senecionine | 0.3 mM | - | Pig Liver | [2] |

Note: Data are from heterologous systems or for related PAs and may not directly reflect the in planta kinetics for this compound biosynthesis in Senecio species.

Experimental Protocols

Detailed experimental protocols for the entire biosynthetic pathway of this compound are not available. However, established methods for studying PA biosynthesis can be adapted.

Isolation and Characterization of Homospermidine Synthase (HSS)

A general protocol for the purification of HSS from plant material would involve:

-

Protein Extraction: Homogenization of plant tissue (e.g., roots) in a suitable buffer.

-

Ammonium Sulfate Precipitation: Fractional precipitation to enrich for HSS.

-

Chromatography: A series of chromatographic steps, such as ion-exchange, hydrophobic interaction, and size-exclusion chromatography, to purify the enzyme to homogeneity.

-

Enzyme Assay: The activity of HSS can be monitored throughout the purification process by measuring the formation of radiolabeled homospermidine from radiolabeled putrescine or spermidine.

Analysis of Pyrrolizidine Alkaloids

The identification and quantification of this compound and other PAs in plant extracts are typically performed using:

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most common and sensitive method for the analysis of PAs. It allows for the separation, identification, and quantification of individual alkaloids and their N-oxides.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used for PA analysis, often after derivatization to increase volatility.

Visualizations

Biosynthesis Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Enzyme Characterization

Caption: General experimental workflow for enzyme purification and characterization.

Gaps in Knowledge and Future Directions

Despite significant progress in understanding PA biosynthesis, several key areas regarding this compound require further investigation:

-

Identification of Esterifying Enzymes: The enzymes responsible for the esterification of retronecine with senecic acid are a major missing link in the pathway.

-

Clarification of the Acetylation Step: Research is needed to confirm the existence of an acetyltransferase involved in the biosynthesis of this compound and to characterize this enzyme.

-

Elucidation of Late-Stage Necine Base Modifications: The precise enzymatic steps converting the initial pyrrolizidine backbone into retronecine need to be determined.

-

In Planta Quantitative Studies: There is a need for detailed quantitative analysis of enzyme activities and metabolite fluxes within Senecio species to understand the regulation of this compound production.

The elucidation of the complete biosynthetic pathway of this compound and other PAs will provide valuable tools for metabolic engineering to produce novel pharmaceuticals, for developing strategies to reduce the toxicity of contaminated food and feed, and for a deeper understanding of plant chemical ecology.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Kinetics as Key Determinant in Toxicity of Pyrrolizidine Alkaloids and Their N-Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Kinetics as Key Determinant in Toxicity of Pyrrolizidine Alkaloids and Their N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

Acetylseneciphylline N-oxide: A Technical Overview of its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylseneciphylline N-oxide is a naturally occurring pyrrolizidine (B1209537) alkaloid identified in various plant species of the genus Senecio, notably Senecio scandens. As a member of the pyrrolizidine alkaloid N-oxides (PANOs), it represents a class of compounds that are generally considered to be the less toxic precursors to the highly reactive and hepatotoxic pyrrolizidine alkaloids. However, the in vivo reduction of the N-oxide to the corresponding tertiary amine can lead to metabolic activation and subsequent toxicity. This document provides a comprehensive technical guide on the known physical, chemical, and biological properties of this compound, with a focus on data relevant to researchers in natural product chemistry, toxicology, and drug development.

Physical and Chemical Properties

Quantitative experimental data for this compound is not extensively reported in publicly available literature. The following tables summarize the available information.

Table 1: General and Computed Physical/Chemical Properties

| Property | Value | Source |

| CAS Number | 123844-00-8 | N/A |

| Molecular Formula | C₂₀H₂₅NO₇ | N/A |

| Molecular Weight | 391.42 g/mol | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone. | [1] |

Table 2: Spectral Data Summary

| Technique | Data Availability |

| ¹H NMR | Data not available in searched literature. |

| ¹³C NMR | Data not available in searched literature. |

| Mass Spectrometry (MS) | Expected as part of quality control for commercial standards.[1] |

| Infrared (IR) Spectroscopy | Data not available in searched literature. |

Experimental Protocols

Detailed experimental protocols for the specific isolation or synthesis of this compound are not extensively published. However, general methodologies for the isolation of pyrrolizidine alkaloids from Senecio species and for the chemical synthesis of N-oxides are well-established.

General Protocol for Isolation of Pyrrolizidine Alkaloids from Senecio scandens

This protocol is a generalized procedure based on common phytochemical extraction techniques for alkaloids.

General Protocol for the Synthesis of N-Oxides from Tertiary Amines

This protocol describes a common method for the N-oxidation of a tertiary amine, which would be applicable to the synthesis of this compound from its corresponding tertiary amine, acetylseneciphylline.

Biological Activity and Toxicological Profile

Mechanism of Toxicity

The toxicity of this compound is intrinsically linked to its metabolic conversion to the corresponding pyrrolizidine alkaloid. Pyrrolizidine alkaloids are well-documented hepatotoxins.[2][3] The primary mechanism of toxicity involves a multi-step process within the liver.

-

In Vivo Reduction: While PANOs are generally less toxic, they can be reduced back to the parent tertiary amine pyrrolizidine alkaloid in the gut or by other metabolic processes.[4]

-

Hepatic Metabolism: The tertiary amine is then metabolized by cytochrome P450 enzymes in the liver.[2]

-

Formation of Reactive Metabolites: This enzymatic oxidation generates highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids).

-

Cellular Damage: These electrophilic metabolites can readily alkylate cellular macromolecules, including DNA, RNA, and proteins, leading to cytotoxicity, mutagenicity, and carcinogenicity.[2][4] The primary target organ for this toxicity is the liver, where it can cause veno-occlusive disease, also known as Budd-Chiari syndrome.[2]

Cytotoxicity

While specific cytotoxicity data for this compound is scarce, studies on related pyrrolizidine alkaloids from Senecio scandens have demonstrated growth inhibitory effects against hepatocytes in vitro.[5] The cytotoxicity is a direct consequence of the formation of reactive metabolites as described in the mechanism of toxicity.

Conclusion

References

- 1. This compound | CAS:123844-00-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Atlas of Poisonous Plants in Hong Kong - A Clinical Toxicology Perspective é¦æ¸¯ææ¯æ¤ç©åé - è¨åºæ¯çå¸éè¦ [www3.ha.org.hk]

- 3. Senecio scandens Buch.-Ham.: a review on its ethnopharmacology, phytochemistry, pharmacology, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Alkaloids from Senecio scandens] - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Data Analysis of Acetylseneciphylline N-oxide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylseneciphylline N-oxide is a pyrrolizidine (B1209537) alkaloid, a class of compounds known for their presence in various plant species and their potential biological activities. The structural elucidation and characterization of such molecules are fundamental for research and development in fields ranging from natural product chemistry to toxicology and drug discovery. This technical guide provides an overview of the spectral data for this compound and its closely related analogues, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. Due to the limited availability of public spectral data for this compound, this document leverages data from its parent compounds, seneciphylline (B43193) and seneciphylline N-oxide, to provide a representative understanding.

Molecular Structure and Properties

-

This compound:

-

Seneciphylline N-oxide:

-

Seneciphylline:

-

CAS Number: 480-81-9

-

Molecular Formula: C₁₈H₂₃NO₅

-

Molecular Weight: 333.3789 g/mol [4]

-

Spectral Data Summary

While specific, publicly accessible spectral data for this compound is scarce, data for the closely related seneciphylline and seneciphylline N-oxide provide valuable insights. Commercial suppliers of this compound indicate the availability of Certificate of Analysis (COA), HPLC, MS, and NMR data upon request[1].

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of alkaloids.

Seneciphylline:

| Technique | Precursor Ion (m/z) | Key Fragments (m/z) | Instrument | Source |

| GC-MS (EI) | - | Spectrum available | - | NIST WebBook[4] |

| LC-MS/MS | [M+H]⁺ 334.1648993 | 334.16623, 120.08173, 138.09258, 94.06686, 306.17249 | Waters Xevo G2 Q-Tof | PubChem[5] |

Seneciphylline N-oxide:

A Certificate of Analysis for seneciphylline N-oxide confirms that the mass spectrum conforms to the expected structure, though the data is not publicly detailed[2]. The expected molecular ion [M+H]⁺ would be approximately m/z 350.16.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is instrumental in identifying functional groups within a molecule. For pyrrolizidine alkaloid N-oxides, a characteristic vibrational band for the N-O group is typically observed.

| Compound Family | Characteristic Absorption | Wavenumber (cm⁻¹) |

| Alkaloid N-oxides | N-O group vibration | 928 - 971 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific NMR data for this compound is not publicly available, a Certificate of Analysis for seneciphylline N-oxide states that the ¹H-NMR data conforms to the structure[2].

Experimental Protocols

The following are generalized protocols for obtaining spectral data for pyrrolizidine alkaloids and their N-oxides.

Sample Preparation

-

Isolation: The alkaloid is first isolated and purified from the plant matrix or synthesized product, typically using chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC).

-

Solvent Selection: For NMR analysis, a deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆) that dissolves the analyte is chosen. For MS, a solvent compatible with the ionization technique (e.g., methanol, acetonitrile (B52724) for ESI) is used. For IR, the sample can be analyzed as a thin film, in a KBr pellet, or as a solution.

Mass Spectrometry (LC-MS/MS)

-

Chromatographic Separation: An aliquot of the sample is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate the analyte from any remaining impurities. A gradient elution with solvents like water and acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate, is commonly employed.

-

Ionization: The eluent from the HPLC is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique for this class of compounds, typically in positive ion mode.

-

Mass Analysis: The mass spectrometer is operated in full scan mode to determine the molecular weight of the parent ion.

-

Fragmentation Analysis (MS/MS): The parent ion of interest is selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate a characteristic fragmentation pattern, which aids in structural elucidation.

Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of the purified sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a concentrated solution can be cast as a thin film on a salt plate (e.g., NaCl or KBr), or the spectrum can be obtained from a solution in a suitable IR-transparent solvent.

-

Data Acquisition: The sample is placed in the FT-IR spectrometer, and the spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum is collected and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 1-5 mg of the purified sample is dissolved in about 0.5-0.7 mL of a deuterated solvent in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the NMR spectrometer.

-

¹H NMR: A standard proton NMR experiment is performed to determine the chemical shifts, coupling constants, and integration of all hydrogen atoms.

-

¹³C NMR: A carbon NMR experiment (e.g., proton-decoupled) is run to identify all unique carbon environments.

-

2D NMR: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often necessary for the complete and unambiguous assignment of all proton and carbon signals, which is crucial for confirming the complex structure of these alkaloids.

-

Logical Workflow for Spectral Characterization

The following diagram illustrates a typical workflow for the spectral characterization of a novel or isolated pyrrolizidine alkaloid N-oxide.

References

- 1. This compound | CAS:123844-00-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. seneciphylline N-oxide | C18H23NO6 | CID 13258912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Seneciphylline [webbook.nist.gov]

- 5. Seneciphylline | C18H23NO5 | CID 5281750 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicology of Pyrrolizidine Alkaloid N-oxides

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrrolizidine (B1209537) alkaloids (PAs) are a large class of phytotoxins produced by over 6,000 plant species worldwide.[1] Their presence as contaminants in herbal remedies, teas, honey, and other food products poses a significant risk to human and animal health.[2][3] PAs often co-exist with their corresponding N-oxides (PANOs), which are formed by oxygenation at the heterocyclic nitrogen.[4][5] While initially considered detoxification products, it is now firmly established that PANOs are pro-toxins that can be converted in vivo to their toxic parent PAs, thereby contributing to the overall toxicological burden.[4][6]

This guide provides a comprehensive overview of the toxicology of PANOs, focusing on their metabolic activation, mechanisms of toxicity, toxicokinetics, and the experimental methodologies used for their evaluation. The primary toxic effects associated with 1,2-unsaturated PAs and their N-oxides are hepatotoxicity, specifically hepatic sinusoidal obstruction syndrome (HSOS), genotoxicity, and carcinogenicity.[2][7][8]

Metabolism and Bioactivation

The toxicity of PANOs is not direct; it is entirely dependent on a two-step metabolic process involving initial reduction followed by oxidative activation.[9][10]

-

Reductive Biotransformation: Upon ingestion, PANOs are poorly absorbed due to their low lipophilicity.[11] A significant portion undergoes reduction to the corresponding parent tertiary PAs. This critical reductive step is mediated by:

-

Oxidative Bioactivation: The newly formed parent PA is then absorbed and transported to the liver, where it undergoes oxidative metabolism by hepatic CYPs (predominantly CYP3A4 in humans) to generate highly reactive electrophilic pyrrolic metabolites, known as dehydropyrrolizidine alkaloids (DHPAs).[2][13][14]

These DHPAs are the ultimate toxic species responsible for the adverse effects associated with both PAs and PANOs.[13]

Caption: Metabolic activation of a PANO to its ultimate toxic metabolite.

Mechanisms of Toxicity

The toxicity of PANOs is mediated by the covalent binding of the electrophilic DHPA metabolites to cellular nucleophiles.[15]

-

Hepatotoxicity: DHPAs react with cellular proteins in hepatocytes, forming pyrrole-protein adducts.[1][9] This process is believed to be the primary cause of cytotoxicity, leading to endothelial damage in the liver sinusoids, obstruction, and the development of HSOS.[6][7]

-

Genotoxicity and Carcinogenicity: DHPAs can also alkylate DNA, forming pyrrole-DNA adducts.[1][2] These adducts are mutagenic and are considered the major cause of the genotoxic and carcinogenic effects of PAs.[2][16] The formation of DNA adducts can lead to gene mutations and chromosomal aberrations, ultimately resulting in tumor formation. Riddelliine, for example, is reasonably anticipated to be a human carcinogen due to its ability to form DNA adducts.[17]

Caption: Relationship between PANO exposure and toxicological outcomes.

Toxicokinetics and Relative Potency

Toxicokinetics (absorption, distribution, metabolism, and excretion - ADME) play a critical role in the overall toxicity of PANOs.[18][19]

-

Absorption and Distribution: PANOs are generally more water-soluble and less lipophilic than their parent PAs, which can affect their absorption and distribution.[11][20]

-

Metabolism and Clearance: The rate and extent of both the reduction of PANOs to PAs and the subsequent bioactivation of PAs determine the concentration of reactive metabolites at the target site.[18][19] Differences in metabolic clearance can significantly alter the relative toxicity between different PAs and PANOs.

-

Relative Potency (REP): PANOs are generally considered less toxic than their corresponding parent PAs because the reduction step is a prerequisite for toxicity.[3][4][10] However, the REP value is not fixed and can be influenced by the dose, with some studies suggesting that at low, diet-relevant intake levels, the potency of a PANO can be almost as high as its parent PA.[3][13] For risk assessment, a worst-case approach is often taken, assigning equal interim REP (iREP) values to PANOs and their parent PAs.[18]

Quantitative Toxicological Data

Quantitative data on the toxicity of specific PANOs are limited compared to their parent alkaloids. The tables below summarize available data and comparative information.

Table 1: In Vivo Toxicity Data for Selected Pyrrolizidine Alkaloids and N-Oxides

| Compound | Species | Route | Dose | Observed Effect | Reference |

| Indicine N-oxide | Human | IV | 3000 mg/m² (daily for 5 days) | Remission in leukemia; some liver failure noted. | [17] |

| Senecionine (B1681732) N-oxide | Rat | Oral | 55 µmol/kg (single dose) | Used for toxicokinetic profiling; biotransformation to senecionine observed. | [6] |

| Gynura segetum extract | Mouse | Oral | 170 µmol PA N-oxides/kg/day | Induced hepatotoxicity similar to parent PAs, but with lower potency. | [6] |

| Riddelliine | Rat | - | - | Long-term study used as a basis for risk assessment by EFSA. | [5] |

Table 2: Comparative In Vitro and In Silico Data

| Comparison | Model System | Finding | Reference |

| Lasiocarpine (B1674526) vs. Riddelliine | Primary Rat Hepatocytes | Lasiocarpine has faster metabolic clearance than riddelliine, making its in vivo relative potency lower than its in vitro potency. | [18] |

| Lasiocarpine vs. Riddelliine | Human Hepatocytes | Riddelliine was 2.1-fold less toxic than lasiocarpine in vitro, but predicted to be 7- to 10-fold more toxic in vivo in humans due to kinetic differences. | |

| PANO vs. Parent PA | In vitro cytotoxicity assays | PANOs show a lack of significant cytotoxicity at high concentrations compared to parent PAs, highlighting the need for metabolic activation. | [10] |

| PA N-oxide Reduction | Human Liver Microsomes | The rate of metabolism follows the order: riddelliine N-oxide ≥ retrorsine (B1680556) N-oxide > monocrotaline (B1676716) N-oxide. | [21] |

Experimental Protocols

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and specific quantification of PAs and PANOs in complex matrices such as foods, herbal products, and biological samples.[22][23]

-

Sample Preparation: Extraction from the matrix is typically performed using an acidified methanol/water solution.[23] Solid-phase extraction (SPE), such as Oasis MCX cartridges, is often used for sample clean-up and concentration.[24]

-

Chromatographic Separation: Reversed-phase chromatography (e.g., using a C18 column) with a gradient elution of water and acetonitrile/methanol (often with a modifier like formic acid or ammonium (B1175870) formate) is used to separate the various PAs and PANOs.[24]

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection. The analysis is typically done in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte are monitored for high selectivity and sensitivity.

In Vitro Cytotoxicity and Genotoxicity Assays

In vitro models are crucial for screening and mechanistic studies, but must incorporate metabolic activation to be relevant for PAs and PANOs.

-

Cell Models: Primary hepatocytes or metabolically competent cell lines like HepaRG are often used.[18]

-

Cytotoxicity Protocol (e.g., MTT Assay):

-

Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.

-

Treatment: Expose cells to a range of concentrations of the test compound (PANO or PA) for a defined period (e.g., 24-72 hours).

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. Cell viability is proportional to the absorbance.

-

-

Genotoxicity Protocol (e.g., γH2AX Assay):

-

This assay detects DNA double-strand breaks, a hallmark of genotoxicity.[18]

-

Treatment: Expose cells to the test compound.

-

Fixation & Permeabilization: Fix the cells and permeabilize the cell membranes.

-

Immunostaining: Incubate with a primary antibody specific for the phosphorylated histone H2AX (γH2AX), followed by a fluorescently labeled secondary antibody.

-

Analysis: Quantify the fluorescence intensity per cell nucleus using immunofluorescence microscopy or flow cytometry. An increase in γH2AX signal indicates DNA damage.

-

Caption: Generalized workflow for an in vitro cytotoxicity (MTT) assay.

In Vivo Toxicity Studies

Animal studies are essential for understanding the systemic toxicity and toxicokinetics of PANOs.

-

Animal Model: Rats are commonly used for PA toxicity studies.[25]

-

Protocol Outline:

-

Acclimation: Animals are acclimated to laboratory conditions.

-

Dosing: The test substance is administered, typically via oral gavage or intravenous injection, at several dose levels. A control group receives the vehicle only.[25]

-

Observation: Animals are monitored daily for clinical signs of toxicity (e.g., weight loss, lethargy). Body weights are recorded regularly.[10]

-

Sample Collection: Blood samples are collected at various time points for toxicokinetic analysis and clinical chemistry (to assess liver function, e.g., ALT, AST levels).

-

Termination and Necropsy: At the end of the study, animals are euthanized. A gross necropsy is performed, and organs (especially the liver) are collected, weighed, and preserved for histopathological examination.[10]

-

Analysis: Histopathology is performed to identify liver lesions such as necrosis, fibrosis, and sinusoidal obstruction. Adduct levels in tissue or blood can also be quantified.

-

Conclusion

Pyrrolizidine alkaloid N-oxides are critical pro-toxins that contribute significantly to the health risks posed by PA-containing plants. Their toxicity is indirect, requiring a metabolic sequence of reduction to the parent PA followed by oxidative bioactivation to reactive DHPA metabolites. These metabolites induce hepatotoxicity and genotoxicity by forming covalent adducts with cellular proteins and DNA. Understanding the interplay of toxicokinetics and metabolism is paramount for accurately assessing the risk associated with PANO exposure. While PANOs are generally less potent than their parent alkaloids, their contribution to total toxicity cannot be ignored, warranting their inclusion in regulatory monitoring and risk assessments for food and herbal products.

References

- 1. Metabolism-mediated cytotoxicity and genotoxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. research.wur.nl [research.wur.nl]

- 4. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

- 6. First evidence of pyrrolizidine alkaloid N-oxide-induced hepatic sinusoidal obstruction syndrome in humans | springermedizin.de [springermedizin.de]

- 7. mdpi.com [mdpi.com]

- 8. Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Pyrrolizidine alkaloids--genotoxicity, metabolism enzymes, metabolic activation, and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. The Role of Kinetics as Key Determinant in Toxicity of Pyrrolizidine Alkaloids and Their N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Characterization of Lipophilicity and Blood Partitioning of Pyrrolizidine Alkaloids and Their N -Oxides In Vitro and In Silico for Toxicokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Human liver microsomal reduction of pyrrolizidine alkaloid N-oxides to form the corresponding carcinogenic parent alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Update on analytical methods for toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. The toxicokinetic and metabolism of structurally diverse pyrrolizidine alkaloids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetylseneciphylline N-oxide and its relationship to seneciphylline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolizidine (B1209537) alkaloids (PAs) are a large class of naturally occurring compounds found in numerous plant species worldwide. Their presence in the food chain and traditional herbal remedies has raised significant toxicological concerns due to their potential for hepatotoxicity, genotoxicity, and carcinogenicity. This technical guide provides an in-depth overview of two such PAs: seneciphylline (B43193) and its derivative, acetylseneciphylline N-oxide. This document outlines their chemical relationship, physicochemical properties, toxicological data, and the molecular mechanisms underlying their biological activity. Furthermore, it provides detailed experimental protocols and visual diagrams to facilitate further research and drug development efforts related to these compounds.

Chemical Relationship and Structure

Seneciphylline is a macrocyclic diester pyrrolizidine alkaloid. This compound is a derivative of seneciphylline where the hydroxyl group at the C12 position is acetylated, and the tertiary nitrogen of the pyrrolizidine ring is oxidized to an N-oxide.[1][2] This N-oxidation is a common metabolic pathway for pyrrolizidine alkaloids and can also occur naturally in plants.[3][4]

The chemical structures of seneciphylline and this compound are presented below.

Data Presentation

Physicochemical Properties

| Property | Seneciphylline | This compound |

| Molecular Formula | C₁₈H₂₃NO₅[5] | C₂₀H₂₅NO₇[6] |

| Molecular Weight | 333.38 g/mol [5] | 391.41 g/mol |

| CAS Number | 480-81-9[5] | 123844-00-8[7] |

| Appearance | White powder[8] | - |

| Melting Point | 217-218 °C[3] | - |

| Optical Rotation | [α]D -128° (chloroform)[3] | - |

| Solubility | Easily soluble in chloroform (B151607) and ethylene (B1197577) chloride; less soluble in alcohol and acetone; difficultly soluble in ether and ligroin.[3] | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[6] |

Toxicological Data

| Parameter | Seneciphylline | This compound |

| LD₅₀ (Mouse, i.v.) | 90 mg/kg[8] | - |

| LD₅₀ (Rat, i.v.) | 80 mg/kg[8] | - |

| Hepatotoxicity | Induces severe liver injury in mice (70 mg/kg, oral) through apoptosis.[6] | - |

| Cytotoxicity | Induces apoptosis in primary mouse and human hepatocytes (5-50 μM).[6] | - |

Experimental Protocols

Isolation of Seneciphylline and its N-oxide from Senecio species

This protocol is a generalized procedure for the extraction and isolation of pyrrolizidine alkaloids from plant material, which can be adapted for seneciphylline and this compound.

Materials:

-

Dried and powdered plant material (Senecio species)

-

Sulfuric acid (0.5 M)

-

Zinc dust

-

Ammonia (B1221849) solution

-

Chloroform

-

Sodium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Solvent systems for chromatography (e.g., chloroform-methanol gradients)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Dragendorff's reagent for visualization

Procedure:

-

Extraction: The dried plant material is exhaustively extracted with methanol. The methanol extract is then concentrated under reduced pressure.

-

Acid-Base Extraction: The concentrated extract is acidified with 0.5 M sulfuric acid and filtered. The acidic aqueous solution is washed with chloroform to remove non-alkaloidal compounds.

-

Reduction of N-oxides (Optional but recommended for total alkaloid content): Zinc dust is added to the acidic solution to reduce the N-oxides to the corresponding tertiary amines. The mixture is stirred for several hours.

-

Isolation of Free Bases: The solution is made alkaline with ammonia and then extracted repeatedly with chloroform. The combined chloroform extracts are dried over anhydrous sodium sulfate and concentrated.

-

Chromatographic Separation: The crude alkaloid mixture is subjected to column chromatography on silica gel. Elution is performed with a gradient of chloroform and methanol. Fractions are collected and monitored by TLC.

-

Identification and Purification: Fractions containing compounds with similar Rf values are combined. The purity and identity of the isolated seneciphylline and other alkaloids can be confirmed by spectroscopic methods (NMR, MS). This compound, if not reduced, can be isolated using similar chromatographic techniques, often requiring more polar solvent systems.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method to assess the cytotoxicity of seneciphylline and this compound in a cell line such as human hepatoma HepG2 cells.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

-

Seneciphylline and this compound stock solutions in DMSO

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: The following day, treat the cells with various concentrations of seneciphylline or this compound (e.g., in the range of 1-100 μM) for 24, 48, or 72 hours.

-

MTT Assay: After the incubation period, add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.

Signaling Pathways and Mechanisms of Action

The primary mechanism of seneciphylline-induced toxicity involves its metabolic activation by cytochrome P450 enzymes in the liver to form highly reactive pyrrolic dehydroalkaloids. These metabolites can readily alkylate cellular macromolecules, including DNA and proteins, leading to cellular damage and toxicity.[8]

A key pathway implicated in seneciphylline-induced hepatotoxicity is the mitochondria-mediated apoptosis.[6] Studies have shown that seneciphylline treatment leads to the activation of c-Jun N-terminal kinase (JNK), which plays a crucial role in the apoptotic process. Activated JNK can lead to the disruption of mitochondrial homeostasis, resulting in the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[6] Cytochrome c then participates in the formation of the apoptosome, which activates caspases and executes the apoptotic program.

Diagrams

Caption: Seneciphylline-induced apoptosis pathway.

Caption: General experimental workflow.

References

- 1. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biocell - Isolation and Identification of Pyrrolizidine Alkaloids of Senecio rudbeckiaefolius MEYEN & WALPERS (ASTERACEAE) - CONICET [bicyt.conicet.gov.ar]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. This compound | CAS:123844-00-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. 美国GlpBio - this compound | Cas# 123844-00-8 [glpbio.cn]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Note: High-Resolution Mass Spectrometry of Acetylseneciphylline N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylseneciphylline N-oxide is a pyrrolizidine (B1209537) alkaloid (PA), a class of natural toxins produced by various plant species. PAs and their N-oxides are of significant concern in food safety, toxicology, and drug development due to their potential hepatotoxicity, genotoxicity, and carcinogenicity. Accurate and sensitive detection of these compounds is crucial for risk assessment and quality control. High-resolution mass spectrometry (HRMS), particularly when coupled with ultra-high-performance liquid chromatography (UPLC), offers a powerful analytical tool for the unambiguous identification and quantification of this compound in complex matrices. This application note provides a detailed protocol for the analysis of this compound using UPLC-QTOF-MS (Quadrupole Time-of-Flight Mass Spectrometry).

Principle

This method utilizes the high separation efficiency of UPLC and the high mass accuracy and sensitivity of QTOF-MS for the analysis of this compound. The compound is first extracted from the sample matrix and purified using solid-phase extraction (SPE). Following chromatographic separation, the analyte is ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the precursor and fragment ions with high resolution, allowing for confident identification and quantification. The characteristic fragmentation pattern of N-oxides, including the neutral loss of an oxygen atom, is a key diagnostic feature.

Quantitative Data

The following table summarizes the key mass spectrometric data for this compound.

| Parameter | Value | Reference |

| Chemical Formula | C₂₀H₂₅NO₇ | [1] |

| Molecular Weight | 391.415 g/mol | [1] |

| Monoisotopic Mass | 391.1631 | [1] |

| Protonated Molecule [M+H]⁺ | m/z 392.1704 | Calculated |

| Key Fragment Ion [M+H-16]⁺ (Loss of O) | m/z 376.1755 | [2] |

| Key Fragment Ion [M+H-18]⁺ (Loss of H₂O) | m/z 374.1598 | |

| Key Fragment Ion [M+H-60]⁺ (Loss of Acetyl group) | m/z 332.1493 | [3] |

| Common Necine Base Fragment Ions | m/z 120, 138 | [3] |

Experimental Protocols

Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is a general guideline for the extraction of pyrrolizidine alkaloids from plant material or food matrices.[4] Optimization may be required for specific sample types.

Materials:

-

Homogenized sample (e.g., plant material, honey, tea)

-

Extraction Solution: 0.05 M Sulfuric Acid in 50% Methanol (B129727)/Water

-

Neutralization Solution: 2.5% Ammonia (B1221849) solution in Methanol

-

SPE Cartridges: Strong Cation Exchange (SCX)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Weigh 1-2 g of the homogenized sample into a centrifuge tube.

-

Add 20 mL of Extraction Solution.

-

Vortex for 10 minutes to ensure thorough mixing.

-

Centrifuge at 4000 x g for 10 minutes.

-

Collect the supernatant.

-

SPE Cartridge Conditioning:

-

Wash the SCX cartridge with 5 mL of methanol.

-

Equilibrate the cartridge with 5 mL of 0.05 M sulfuric acid.

-

-

Load 10 mL of the sample extract onto the conditioned SCX cartridge.

-

Wash the cartridge with 5 mL of water, followed by 5 mL of methanol to remove interferences.

-

Elute the analytes with 10 mL of Neutralization Solution (2.5% ammonia in methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

UPLC-QTOF-MS Analysis

Instrumentation:

-

UPLC system coupled to a QTOF mass spectrometer with an electrospray ionization (ESI) source.

UPLC Conditions:

-

Column: Acquity UPLC BEH C18 (or equivalent), 1.7 µm, 2.1 x 100 mm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-10 min: 5-60% B

-

10-12 min: 60-95% B

-

12-15 min: Hold at 95% B

-

15.1-18 min: Return to 5% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

QTOF-MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Mass Range: m/z 50-1000

-

Acquisition Mode: MS and Auto MS/MS (Data-Dependent Acquisition)

-

Collision Energy (for MS/MS): Ramp from 10-40 eV to generate fragment ions.

Data Analysis

-

Identification: The identification of this compound is based on the accurate mass of the protonated molecule [M+H]⁺ (within a 5 ppm mass tolerance) and the presence of its characteristic fragment ions in the MS/MS spectrum.

-

Quantification: For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound. Quantification is performed by integrating the peak area of the extracted ion chromatogram (XIC) for the [M+H]⁺ ion.

Visualizations

References

Application Notes and Protocols: Extraction of Acetylseneciphylline N-oxide from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylseneciphylline N-oxide is a pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, notably within the Senecio genus, such as Senecio vulgaris (common groundsel). PAs and their N-oxides are of significant interest to researchers due to their potential biological activities. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from plant material, designed for use in research and drug development settings. The methodologies outlined are based on established principles for the extraction of pyrrolizidine alkaloids and their N-oxides.

Data Presentation

The following table summarizes the quantitative data for the closely related compound seneciphylline (B43193) N-oxide, found in Senecio vulgaris. This data can serve as a reference for expected yields of this compound, which may be present in the same plant material.

| Plant Material | Plant Part | Extraction Solvent | Analytical Method | Mean Concentration of Seneciphylline N-oxide (µg/g dry weight) |

| Senecio vulgaris | Shoots | 2% Formic Acid in Water | LC-MS/MS | 1.8 |

| Senecio vulgaris | Roots | 2% Formic Acid in Water | LC-MS/MS | 0.9 |

Experimental Protocols

This protocol is divided into three main stages: Extraction, Purification, and Quantification.

Extraction of Crude Pyrrolizidine Alkaloid N-oxides

This protocol is adapted from established methods for extracting PAs from Senecio species.

Materials and Reagents:

-

Dried and finely powdered plant material (e.g., Senecio vulgaris)

-

2% (v/v) Formic acid in deionized water

-

Shaker or sonicator

-

Centrifuge

-

0.2 µm nylon membrane filters

-

Rotary evaporator

Procedure:

-

Weigh approximately 10 mg of the finely powdered plant material into a centrifuge tube.

-

Add 1 mL of 2% formic acid solution in water to the plant material.

-

Agitate the mixture for 30 minutes using a shaker or sonicator to ensure thorough extraction.

-

Centrifuge the mixture at 2,600 rpm for 10 minutes to pellet the solid plant material.

-

Filter the supernatant through a 0.2 µm nylon membrane filter to remove any remaining particulate matter.

-

The resulting solution is the crude extract containing pyrrolizidine alkaloids and their N-oxides. For larger scale preparations, the solvent can be removed under reduced pressure using a rotary evaporator.

Purification of this compound

This stage involves the separation of the target N-oxide from other co-extracted compounds using solid-phase extraction (SPE).

Materials and Reagents:

-

Crude extract from the previous step

-

Strong Cation Exchange (SCX) SPE cartridges

-

Methanol

-

Deionized water

-

0.5% (v/v) Ammonia (B1221849) in methanol

-

pH meter

Procedure:

-

Condition the SCX SPE cartridge: Pass 5 mL of methanol through the cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to run dry.

-

Load the sample: Acidify the crude extract to approximately pH 2-3 with formic acid if necessary. Load the acidified crude extract onto the conditioned SPE cartridge.

-

Wash the cartridge: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol to remove neutral and acidic impurities.

-

Elute the PA N-oxides: Elute the pyrrolizidine alkaloids and their N-oxides from the cartridge with 5 mL of 0.5% ammonia in methanol. This basic solution neutralizes the charge on the alkaloids, allowing them to be released from the SCX sorbent.

-

Concentrate the purified fraction: Evaporate the solvent from the eluate under a stream of nitrogen or using a rotary evaporator to obtain the purified PA N-oxide fraction.

For higher purity, further separation of individual N-oxides can be achieved using preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC).

Quantification of this compound

The concentration of this compound in the purified extract is determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation and Conditions:

-

LC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A suitable gradient to separate the target analyte from other compounds.

-

MS/MS System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for this compound.

Procedure:

-

Prepare standards: Prepare a series of calibration standards of a certified reference standard of this compound in a suitable solvent (e.g., methanol).

-

Prepare the sample: Reconstitute the purified PA N-oxide fraction in a known volume of the initial mobile phase.

-

Inject and analyze: Inject the standards and the sample into the LC-MS/MS system.

-

Quantify: Construct a calibration curve from the peak areas of the standards and use it to determine the concentration of this compound in the sample.

Mandatory Visualization

Caption: Workflow for the extraction and purification of this compound.

Application Notes and Protocols for Acetylseneciphylline N-oxide Mechanism of Action Studies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific mechanism of action studies for Acetylseneciphylline N-oxide are limited in publicly available literature. The following information is based on the established mechanisms of action for the closely related parent compound, seneciphylline (B43193), and the general toxicological profile of pyrrolizidine (B1209537) alkaloids (PAs) and their N-oxides.

Introduction

This compound is a pyrrolizidine alkaloid (PA) N-oxide. PAs are a large group of natural toxins produced by various plant species. While PA N-oxides are generally considered less toxic than their corresponding parent PAs, they can be converted to the toxic PA form within the body, primarily by gut microbiota and hepatic enzymes[1][2]. The primary toxicity associated with PAs is hepatotoxicity, which can lead to conditions such as hepatic sinusoidal obstruction syndrome (HSOS)[3][4].

The mechanism of action for PAs, including seneciphylline, involves metabolic activation in the liver by cytochrome P450 (CYP) enzymes to form highly reactive pyrrolic metabolites, also known as dehydropyrrolizidine alkaloids (DHP)[3][4]. These electrophilic metabolites can readily bind to cellular macromolecules, such as proteins and DNA, forming adducts that trigger cellular damage, leading to cytotoxicity and genotoxicity[3][4][5].

Key toxicological effects of PAs like seneciphylline include the induction of apoptosis through the mitochondrial-mediated pathway and the generation of reactive oxygen species (ROS)[6][7].

General Mechanism of Action of Pyrrolizidine Alkaloid N-Oxides

The workflow for the toxic action of this compound is hypothesized to follow the general pathway for PA N-oxides.

Caption: General metabolic activation pathway of this compound.

Quantitative Data

| Pyrrolizidine Alkaloid | Cell Line | Exposure Time (h) | IC50 (µM) | Reference |

| Seneciphylline | HepG2 | 24 | 52.5 | |

| Senecionine | HepG2 | 24 | 43.0 | |

| Seneciphylline | Primary Mouse Hepatocytes | 24 | ~30 | [6] |

| Senecionine | Primary Mouse Hepatocytes | 24 | ~40 | [6] |

Experimental Protocols

The following are detailed protocols for key experiments relevant to studying the mechanism of action of this compound, based on methodologies used for other PAs.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a relevant cell line (e.g., HepG2 human hepatoma cells).

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

HepG2 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI) solution

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed and treat HepG2 cells with desired concentrations of this compound for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Protocol 3: Reactive Oxygen Species (ROS) Detection

Objective: To measure the generation of intracellular ROS induced by this compound.

Materials:

-

HepG2 cells

-

This compound

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA)

-

Phosphate Buffered Saline (PBS)

-

Fluorescence microscope or microplate reader

Procedure:

-

Cell Treatment: Seed and treat HepG2 cells with this compound for the desired time.

-

DCFH-DA Loading: Wash the cells with PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

-

Washing: Wash the cells three times with PBS to remove excess DCFH-DA.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at 485 nm and emission at 535 nm.

Signaling Pathways

Based on studies with seneciphylline and other PAs, the following signaling pathway leading to apoptosis is proposed.

Caption: Proposed mitochondrial-mediated apoptosis pathway.

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for investigating the mechanism of action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Investigation of Gynura segetum root extract (GSrE) induced hepatotoxicity based on metabolomic signatures and microbial community profiling in rats [frontiersin.org]

- 4. The Role of Kinetics as Key Determinant in Toxicity of Pyrrolizidine Alkaloids and Their N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phosphocreatine attenuates Gynura segetum-induced hepatocyte apoptosis via a SIRT3-SOD2-mitochondrial reactive oxygen species pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. inchem.org [inchem.org]

Application Notes and Protocols for Investigating the Genotoxicity of Acetylseneciphylline N-oxide

Introduction

Acetylseneciphylline N-oxide is a pyrrolizidine (B1209537) alkaloid (PA) N-oxide. PAs are a large group of natural toxins found in many plant species. While the N-oxide forms are generally less toxic, they can be converted back to the parent PA in the gut and subsequently metabolized in the liver to highly reactive pyrrolic esters.[1][2] These metabolites are known to be genotoxic and carcinogenic, primarily through the formation of DNA adducts.[3][4][5] Therefore, a thorough investigation of the genotoxicity of this compound is crucial for risk assessment.

This document provides detailed protocols for a battery of standard in vitro genotoxicity assays: the Ames test (bacterial reverse mutation assay), the in vitro micronucleus assay, and the alkaline comet assay. These tests are designed to detect different endpoints of genotoxicity, including point mutations, chromosomal damage, and DNA strand breaks, respectively.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[6][7] The assay is conducted with and without a metabolic activation system (S9 fraction) to mimic mammalian metabolism.[8]

Experimental Protocol

a. Materials:

-

Salmonella typhimurium strains (e.g., TA98 for frameshift mutagens and TA100 for base-pair substitution mutagens)

-

Minimal glucose agar (B569324) plates

-

Top agar

-

Histidine/Biotin solution

-

S9 fraction (from Aroclor 1254-induced rat liver) and S9 co-factor mix

-

This compound (test substance)

-

Positive controls (e.g., 2-nitrofluorene (B1194847) for TA98 without S9, sodium azide (B81097) for TA100 without S9, 2-aminoanthracene (B165279) for both strains with S9)

-

Negative control (vehicle, e.g., DMSO)

b. Procedure (Plate Incorporation Method): [9]

-

Prepare overnight cultures of the bacterial strains.

-

For each concentration of the test substance, positive control, and negative control, add 0.1 mL of the bacterial culture and 0.1 mL of the test substance solution to 2.0 mL of molten top agar at 45°C.

-

For assays with metabolic activation, add 0.5 mL of the S9 mix to the top agar. For assays without metabolic activation, add 0.5 mL of phosphate (B84403) buffer.

-

Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.

-

Spread the top agar evenly and allow it to solidify.

-